rac-(1R,2S,4S,5R)-2-amino-4,5-dihydroxycyclohexane-1-carboxylic acid
Description
rac-(1R,2S,4S,5R)-2-Amino-4,5-dihydroxycyclohexane-1-carboxylic acid is a cyclohexane derivative featuring a carboxylic acid group at position 1, an amino group at position 2, and hydroxyl groups at positions 4 and 5. Its stereochemistry is defined by the racemic mixture of (1R,2S,4S,5R) and its enantiomer. The compound’s molecular formula is C₇H₁₁NO₅, with a calculated molecular weight of 189.16 g/mol.
Properties
CAS No. |
1129973-35-8 |
|---|---|
Molecular Formula |
C7H13NO4 |
Molecular Weight |
175.2 |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is distinguished from analogs by its unique combination of substituents and stereochemistry. Key comparisons include:
Table 1: Structural Comparison of Cyclohexanecarboxylic Acid Derivatives
Physicochemical Properties
- Polarity and Solubility: The target compound’s additional hydroxyl groups enhance its hydrophilicity compared to analogs like (1R,2S)-1-amino-2-hydroxycyclohexanecarboxylic acid (C₇H₁₃NO₃). This increases its solubility in polar solvents (e.g., water) but reduces lipid solubility .
- Acidity : The carboxylic acid (pKa ~2.5) and hydroxyl groups (pKa ~10–12) contribute to its pH-dependent ionization. The presence of two hydroxyls may lower the pKa of adjacent groups due to electron-withdrawing effects.
- Melting Point: While the target compound’s melting point is unspecified, analogs like trans-2-amino-1-cyclohexanecarboxylic acid (mp 274–278°C) suggest that increased hydrogen bonding from hydroxyls could elevate its melting point .
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